1-(4-Bromobenzoyl)-2-methylpiperidine

Description

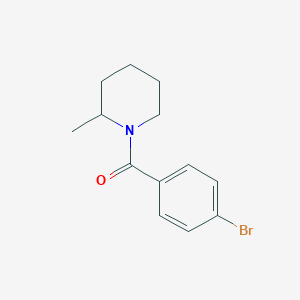

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONHPMAFVHSTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties of 1 4 Bromobenzoyl 2 Methylpiperidine

A plausible and common method for the synthesis of 1-(4-Bromobenzoyl)-2-methylpiperidine would involve the acylation of 2-methylpiperidine (B94953) with 4-bromobenzoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. The reaction is generally robust and provides good yields of the corresponding amide.

Reaction Scheme:

The physicochemical properties of this compound can be inferred from its constituent parts and related structures.

Predicted Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₆BrNO |

| Molecular Weight | 282.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Chirality | Contains a stereocenter at the 2-position of the piperidine (B6355638) ring, thus exists as a pair of enantiomers |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromobenzoyl group, likely appearing as two doublets in the aromatic region (around 7.0-7.8 ppm). The protons of the piperidine (B6355638) ring would appear as a complex series of multiplets in the aliphatic region (typically 1.0-4.0 ppm). The methyl group protons would likely appear as a doublet. Due to the restricted rotation around the amide bond, some of the piperidine proton signals may be broadened or appear as distinct sets of signals for different conformers.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide (around 165-175 ppm), the aromatic carbons (120-140 ppm), and the aliphatic carbons of the piperidine ring and the methyl group (15-60 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of the bromine atom (approximately equal intensity for the M+ and M+2 peaks). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations.

Conclusion

Historical Development of Synthetic Approaches to 1-Acylpiperidines

The formation of an amide bond is one of the most fundamental and well-studied reactions in organic chemistry. umich.eduresearchgate.net The history of synthesizing 1-acylpiperidines is intrinsically linked to the development of general amidation methods.

One of the earliest and most enduring methods for the acylation of amines is the Schotten-Baumann reaction , first described in the 1880s by Carl Schotten and Eugen Baumann. wikipedia.org This reaction typically involves the treatment of an amine with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521). wikipedia.orgchemistry-reaction.combyjus.com The base serves to neutralize the hydrogen chloride byproduct, thus driving the reaction to completion. organic-chemistry.org This method's simplicity and effectiveness made it a foundational technique for creating N-acyl derivatives of piperidines and other amines. An example of this is the synthesis of N-benzoylpiperidine from piperidine (B6355638) and benzoyl chloride. chemistry-reaction.com

Over the years, variations of this reaction have been developed to accommodate a wider range of substrates and to improve yields and purity. The "Schotten-Baumann conditions" often refer to a two-phase system of water and an organic solvent, where the product and starting materials remain in the organic phase while the acid byproduct is neutralized in the aqueous phase. wikipedia.org

Before the advent of modern coupling reagents, other methods for activating carboxylic acids were also employed. These included the use of acid anhydrides and acyl azides (via the Curtius rearrangement), though the use of acyl chlorides has remained a common and direct approach. umich.eduresearchgate.net The evolution of these techniques laid the groundwork for the more sophisticated strategies used today.

Contemporary Synthetic Strategies for this compound

Modern synthetic approaches to this compound benefit from a deeper understanding of reaction mechanisms and the availability of a wide array of specialized reagents. These strategies focus on efficiency, selectivity, and the ability to control stereochemistry.

Amidation Reactions and Coupling Protocols

The direct acylation of 2-methylpiperidine (B94953) with 4-bromobenzoyl chloride remains a primary and efficient method for the synthesis of the target compound. This reaction falls under the category of nucleophilic acyl substitution.

Schotten-Baumann Conditions: The classical Schotten-Baumann conditions are still widely applicable. The reaction involves dissolving 2-methylpiperidine in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, and adding 4-bromobenzoyl chloride in the presence of an aqueous base like sodium hydroxide. wikipedia.org The biphasic nature of the reaction medium facilitates the separation of the product from the inorganic byproducts. wikipedia.org Pyridine (B92270) can also be used as a base and catalyst, sometimes leading to a more powerful acylating agent. byjus.com

Modern Coupling Reagents: In cases where the direct acylation with the acid chloride is not ideal, particularly with less reactive or sterically hindered partners, a variety of coupling reagents can be employed to facilitate the amide bond formation between 2-methylpiperidine and 4-bromobenzoic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used. iris-biotech.depeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. umich.edu To suppress side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. peptide.comsigmaaldrich.com

Phosphonium and Aminium (Uronium) Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient and lead to rapid amide bond formation with minimal side reactions. peptide.comsigmaaldrich.com These are particularly useful for coupling sterically hindered substrates. rsc.org

The general scheme for these coupling reactions is as follows:

4-Bromobenzoic Acid + 2-Methylpiperidine --(Coupling Reagent, Base)--> this compound

The choice of coupling reagent and reaction conditions can be optimized to maximize yield and purity.

| Coupling Agent Class | Example Reagents | Additives | General Application |

| Carbodiimides | DCC, EDC | HOBt, OxymaPure | General amide synthesis, can be prone to side reactions without additives. iris-biotech.depeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | - | Highly efficient for difficult couplings, including sterically hindered amino acids. peptide.comsigmaaldrich.com |

| Aminium (Uronium) Salts | HATU, HBTU, HCTU | - | Very fast reactions with low racemization, widely used in peptide synthesis. peptide.comsigmaaldrich.com |

Stereoselective Synthesis of 2-Methylpiperidine Precursors

Since 2-methylpiperidine possesses a stereocenter, the synthesis of enantiomerically pure this compound requires a stereoselective approach to obtain the chiral 2-methylpiperidine precursor. Several strategies are available for this purpose. researchgate.net

Resolution of Racemates: A classical and practical approach is the resolution of racemic (±)-2-methylpiperidine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)- or (-)-tartaric acid. The resulting diastereomeric salts can be separated by fractional crystallization, followed by liberation of the enantiomerically enriched amine. NMR protocols can be used to assess the optical purity of the intermediate tartrate salts.

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral molecules from nature as starting materials. nih.govyoutube.com For instance, amino acids or terpenes can be transformed through a series of chemical reactions into the desired chiral 2-methylpiperidine. This approach leverages the pre-existing stereochemistry of the starting material to control the stereochemistry of the final product.

Asymmetric Synthesis: Modern asymmetric synthesis provides direct routes to enantiomerically enriched 2-substituted piperidines.

Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-alkylpyridines or their corresponding pyridinium (B92312) salts using chiral iridium or rhodium catalysts is a powerful method. nih.gov For example, Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts with ligands like MeO-BoQPhos has shown high levels of enantioselectivity. nih.gov

Biocatalysis: Enzymes, such as transaminases, can be used for the asymmetric synthesis of 2-substituted piperidines from prochiral ketones. nih.govacs.org This approach offers high enantiomeric excess under mild reaction conditions.

Catalytic Enantioselective Bromocyclization: Olefinic amides can undergo enantioselective bromocyclization catalyzed by amino-thiocarbamates to yield enantioenriched 2-substituted 3-bromopiperidines, which can be further manipulated. rsc.org

| Stereoselective Method | Description | Key Features |

| Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Technically simpler, relies on efficient crystallization. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. nih.govyoutube.com | The stereochemistry is derived from the starting material. |

| Asymmetric Hydrogenation | Reduction of a prochiral pyridine derivative using a chiral catalyst. nih.gov | High atom economy and enantioselectivity. |

| Biocatalysis | Use of enzymes to catalyze a stereoselective transformation. nih.govacs.org | High selectivity, mild conditions, environmentally friendly. |

Introduction of the 4-Bromobenzoyl Moiety

The final step in the synthesis is the formation of the amide bond by introducing the 4-bromobenzoyl group onto the 2-methylpiperidine ring. The most direct method is the reaction with 4-bromobenzoyl chloride . chemistry-reaction.com This acyl halide is a reactive electrophile that readily undergoes nucleophilic attack by the secondary amine of the piperidine ring.

The reaction is typically carried out in the presence of a base to scavenge the HCl generated during the reaction. Common bases include tertiary amines like triethylamine (B128534) or diisopropylethylamine (DIPEA), or an inorganic base as in the Schotten-Baumann conditions. wikipedia.orgsciencemadness.org The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate. google.com

Alternatively, if starting from 4-bromobenzoic acid, the coupling protocols mentioned in section 2.2.1 are employed. The carboxylic acid is activated in situ before the addition of 2-methylpiperidine.

Advanced Synthetic Techniques and Optimization

To improve reaction times, yields, and the environmental footprint of the synthesis, advanced techniques can be applied.

Microwave-Assisted Synthesis (MAS) in Piperidine Derivatization

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry for accelerating reaction rates. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov

In the context of synthesizing this compound, MAS can be applied to the amidation step. The reaction of 2-methylpiperidine with 4-bromobenzoyl chloride or the coupling of 2-methylpiperidine with 4-bromobenzoic acid can be performed in a dedicated microwave reactor. The rapid heating of the solvent and reactants by microwave irradiation provides the necessary activation energy more efficiently than conventional heating methods. rsc.org

For example, microwave-assisted synthesis of various piperidine derivatives has been reported to proceed in high yields. nih.gov The conditions for MAS, such as the choice of solvent, temperature, and irradiation time, need to be optimized for the specific substrates to achieve the best results. The use of microwave-assisted deprotection and cyclization steps in the synthesis of piperidine-containing structures has also proven to be highly efficient. nih.govgoogle.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more sustainable and environmentally friendly processes. mdpi.com For the synthesis of this compound, several green chemistry strategies can be implemented to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key area of focus is the replacement of traditional volatile organic solvents with greener alternatives. luxembourg-bio.com Water, or mixtures of water with biodegradable solvents like PolarClean, have been explored for amide bond formation. unibo.it The use of aqueous media can be challenging due to the potential for hydrolysis of activated intermediates, but certain coupling reagents have shown efficacy under these conditions. luxembourg-bio.com

Another green approach involves the use of more sustainable coupling reagents. Diphenylsilane (B1312307) has been reported as a coupling reagent that facilitates the direct amidation of carboxylic acids and amines, producing only hydrogen gas and a siloxane byproduct, thus minimizing waste. rsc.org Catalytic methods are also at the forefront of green chemistry. While not specifically detailed for this compound in the provided results, the development of catalytic amide bond formation reactions that avoid the use of stoichiometric activating agents is a major goal in the field. mdpi.com

| Approach | Green Principle | Description | Potential Benefits |

| Use of Greener Solvents | Safer Solvents & Auxiliaries | Replacing hazardous solvents like DMF and chlorinated hydrocarbons with water or biodegradable alternatives. luxembourg-bio.comunibo.it | Reduced toxicity and environmental impact. |

| Alternative Coupling Reagents | Atom Economy, Waste Prevention | Employing reagents like diphenylsilane that produce minimal and non-toxic byproducts. rsc.org | Higher atom economy and less waste generation. |

| Catalytic Methods | Catalysis | Developing catalytic systems that can directly form the amide bond without stoichiometric activators. mdpi.com | Reduced reagent usage and waste. |

Mechanistic Studies of this compound Formation

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. The specifics of the mechanism depend on the synthetic methodology employed.

In the case of the reaction between 2-methylpiperidine and 4-bromobenzoyl chloride, the mechanism is a direct and well-understood process. The lone pair of electrons on the nitrogen atom of 2-methylpiperidine initiates a nucleophilic attack on the carbonyl carbon of 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom, typically by a base, to yield the final amide product.

When a coupling reagent is used with 4-bromobenzoic acid, the mechanism involves an initial activation of the carboxylic acid. For instance, with a carbodiimide (B86325) reagent like DCC, the carboxylic acid adds across one of the C=N double bonds of the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by 2-methylpiperidine. The amine attacks the carbonyl carbon of the activated acid, forming a tetrahedral intermediate. The collapse of this intermediate, with the departure of the dicyclohexylurea byproduct, results in the formation of the desired amide, this compound. peptide.com Kinetic isotope effect studies on similar piperidine formations have supported the C-H bond cleavage as a key step in certain catalytic amination reactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific experimental data on the UV-Vis absorption maxima and corresponding electronic transitions for this compound were found in the public domain. Such data would be essential for understanding the electronic structure of the molecule, including transitions associated with the bromobenzoyl chromophore and the influence of the 2-methylpiperidine substituent.

X-Ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data for this compound, which is fundamental for unequivocally determining its three-dimensional structure, is not available in published literature or crystallographic databases.

Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and the dimensions of the unit cell for this compound has not been reported.

Molecular Conformation and Torsion Angles of the Piperidine Ring and Benzoyl Moiety

Without X-ray crystallographic data, the precise conformation of the 2-methylpiperidine ring (e.g., chair, boat, or twist-boat) and the exact torsion angles defining the spatial relationship between the piperidine ring and the 4-bromobenzoyl group remain undetermined.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

A definitive analysis of the intermolecular forces that govern the packing of this compound molecules in the solid state is not possible without crystallographic information. This includes potential hydrogen bonds, π-stacking interactions involving the aromatic ring, and halogen bonding from the bromine atom.

Chiral Analysis and Stereochemical Characterization of this compound Enantiomers

Due to the presence of a chiral center at the second position of the piperidine ring, this compound exists as a pair of enantiomers. However, no published studies on the chiral separation or stereochemical characterization of these enantiomers were identified.

Reactions Involving the Bromine Atom on the Benzoyl Ring

The presence of a bromine atom on the p-position of the benzoyl ring is a key feature for the further derivatization of this compound. This aryl bromide can participate in a variety of reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, although it typically requires strong activation of the aromatic ring by electron-withdrawing groups. mdpi.comresearchgate.net The carbonyl group of the benzoyl moiety does provide some activation, making the ring more susceptible to attack by strong nucleophiles.

The generally accepted mechanism for SNAr involves two steps: the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the halide leaving group, which restores the aromaticity of the ring. google.com For SNAr to be efficient, the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negatively charged intermediate. mdpi.com

In the case of this compound, the benzoyl group provides moderate activation. Reactions with potent nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (high temperatures and pressures) could potentially lead to the substitution of the bromine atom. However, due to the moderate activation, these reactions may require harsh conditions and could be outcompeted by other reaction pathways.

While specific studies on the SNAr reactions of this compound are not extensively documented, related transformations on similar structures have been reported. For instance, in the synthesis of certain pharmaceutical intermediates, the displacement of a bromine atom on a heteroaromatic ring, which is generally more activated than a benzene (B151609) ring, is a common strategy. A patent for the synthesis of a 5-HT1F agonist describes the displacement of a bromine atom from (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (B1287128) using ammonia (B1221849) in the presence of a copper(I) oxide catalyst. youtube.com Although this occurs on a pyridine ring, it illustrates a synthetic approach for aryl-halogen substitution that could potentially be adapted.

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on this compound makes it an excellent substrate for such transformations. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are particularly relevant for its derivatization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. bldpharm.com It is a widely used method for the formation of biaryl structures. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would replace the bromine atom with a new aryl group.

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst. bldpharm.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 70 | google.com |

| 2 | N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 83 | chemicalbook.com |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction offers a powerful method for introducing alkenyl groups onto the benzoyl ring of this compound. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex. The base then regenerates the active Pd(0) catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine. This would allow for the introduction of a wide range of primary and secondary amines at the 4-position of the benzoyl ring of the target molecule. The reaction typically employs a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. youtube.com

Transformations of the Amide Linkage

The tertiary amide bond in this compound is a robust functional group, but it can undergo transformations such as hydrolysis and reduction under specific conditions.

Hydrolysis Pathways and Stability Studies

The hydrolysis of amides to their constituent carboxylic acid and amine is generally a slow process that requires either acidic or basic catalysis. The stability of the amide bond in this compound is expected to be significant under neutral conditions.

Under acidic conditions, hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of 2-methylpiperidine would yield 4-bromobenzoic acid.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 2-methylpiperidide anion, which is then protonated, would also lead to 4-bromobenzoic acid and 2-methylpiperidine.

Kinetic studies on the hydrolysis of related N-acyl derivatives, such as N-acyloxymethylazetidin-2-ones, have shown that both acid- and base-catalyzed pathways are effective, with the reaction occurring at the ester or amide function depending on the specific structure and conditions.

Reduction Reactions

The amide linkage can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound with LiAlH₄ is expected to cleave the C=O bond, yielding 1-(4-bromobenzyl)-2-methylpiperidine. This transformation is a common strategy for converting amides into the corresponding amines.

The general mechanism for the reduction of a tertiary amide with LiAlH₄ involves the initial formation of a complex between the hydride reagent and the amide. A subsequent intramolecular hydride transfer leads to a tetrahedral intermediate, which then collapses to form an iminium ion. A second hydride attack on the iminium ion furnishes the final amine product.

Table 2: Expected Product of LiAlH₄ Reduction

| Starting Material | Reagent | Product |

| This compound | LiAlH₄ | 1-(4-Bromobenzyl)-2-methylpiperidine |

Reactivity of the Piperidine Nitrogen and 2-Methyl Moiety

The piperidine nitrogen in this compound is a tertiary amine incorporated into an amide. Due to the electron-withdrawing effect of the adjacent carbonyl group, the lone pair on the nitrogen is delocalized through resonance, significantly reducing its basicity and nucleophilicity compared to a typical tertiary amine. Consequently, reactions such as quaternization with alkyl halides are much less favorable and would require harsh conditions, if they occur at all.

The 2-methyl group on the piperidine ring is generally unreactive. The adjacent C-H bonds are not significantly acidic and would require a very strong base for deprotonation. Under typical reaction conditions, this methyl group is expected to remain intact. Any reactivity at this position would likely necessitate specialized reagents or reaction conditions that are not commonly employed for this class of compounds.

Computational Chemistry and Molecular Modeling of 1 4 Bromobenzoyl 2 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and conformational landscape of a molecule like 1-(4-Bromobenzoyl)-2-methylpiperidine.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For an N-acylpiperidine derivative, the HOMO is typically localized on the electron-rich regions, such as the lone pair of the nitrogen atom and the π-system of the bromobenzoyl group. The LUMO, conversely, is generally found on the electron-deficient sites, often the carbonyl carbon and the aromatic ring, indicating susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nanobioletters.com A larger energy gap implies higher stability and lower reactivity. nanobioletters.com The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic regions of the molecule. researchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the bromine atom, and a positive potential (blue) around the hydrogen atoms of the piperidine (B6355638) ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Piperidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Note: This data is illustrative for a generic substituted piperidine and not specific to this compound. The energy gap is a measure of the excitability of the molecule. |

Conformational Analysis and Energy Minima of the Piperidine Ring

The piperidine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. For N-acylpiperidines with a substituent at the 2-position, such as the methyl group in the target compound, a phenomenon known as pseudoallylic strain plays a critical role in determining the preferred conformation. nih.gov

Due to the partial double bond character of the amide C-N bond, steric hindrance arises between the acyl group and the substituent at the 2-position. This strain generally forces the 2-substituent into an axial orientation to minimize steric clashes. nih.gov Quantum mechanical calculations on related N-acylpiperidines have shown that the axial conformer can be significantly more stable than the equatorial conformer. nih.gov For instance, in 1-(2-methyl-1-piperidyl)ethanone, the axial conformer is favored by a Gibbs free energy difference (ΔG) of -3.2 kcal/mol. nih.gov

The twist-boat conformation is another possibility, although it is generally less stable than the chair conformation. Computational studies suggest that for 2-methyl substituted N-acylpiperidines, the twist-boat conformation is about 1.5 kcal/mol less favorable than the axial-chair conformation. nih.gov

Table 2: Calculated Relative Energies of Conformers for a 2-Methyl-N-Acylpiperidine

| Conformer | Relative Energy (kcal/mol) |

| Chair (Axial Methyl) | 0.0 |

| Chair (Equatorial Methyl) | +3.2 |

| Twist-Boat | +1.5 |

| Note: This table illustrates the typical energy differences found in related N-acylpiperidines, highlighting the preference for the axial conformation of the 2-methyl group. Data is based on findings for analogous compounds. nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. youtube.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Ligand-Protein Interaction Prediction with Biological Targets

Given the structural motifs present in this compound, several biological targets could be of interest. Piperidine and piperazine (B1678402) cores are common in ligands for sigma receptors and various G-protein coupled receptors (GPCRs). nih.govnih.gov The benzoyl moiety is also a frequent feature in enzyme inhibitors.

A molecular docking simulation would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation would then explore various possible conformations and orientations of the ligand, predicting the most stable binding mode. The interactions stabilizing the complex could include:

Hydrogen bonds: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor.

Hydrophobic interactions: The phenyl ring and the methyl group can engage in hydrophobic interactions with nonpolar residues of the protein.

Halogen bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction.

π-π stacking: The aromatic ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Binding Affinity Estimation and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). researchgate.net Lower binding energy values indicate a more stable complex and higher affinity.

Various scoring functions exist, each with its own algorithm for calculating the binding affinity based on the predicted interactions. The results of a docking study are often presented as a ranked list of poses, with the top-ranked pose representing the most likely binding mode. For a compound like this compound, docking studies against a panel of receptors could help prioritize it for further experimental testing.

Table 3: Illustrative Molecular Docking Results for a Piperidine-Based Ligand with a Target Protein

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR120, PHE250, TRP330 |

| 2 | -8.1 | TYR120, LEU245 |

| 3 | -7.9 | PHE250, ILE150 |

| Note: This is a hypothetical data table to illustrate the output of a molecular docking study. The binding energies and interacting residues are not specific to this compound. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. rsc.org By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and refine the binding affinity calculations.

An MD simulation of this compound bound to a protein would start with the best-docked pose. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then calculate the forces between all atoms and use these to predict their motions over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal:

Stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand's position over time can indicate whether it remains stably bound in the predicted orientation.

Key interactions: The persistence of hydrogen bonds, hydrophobic contacts, and other interactions throughout the simulation can confirm their importance for binding.

Conformational changes: MD can show how the protein and ligand adapt to each other upon binding, including induced-fit effects. nih.gov

Free energy of binding: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to obtain a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For "this compound" and its analogs, QSAR can be a powerful tool for predicting their biological activities and guiding the design of new, more potent compounds.

The development of a QSAR model for a series of "this compound" analogs would begin with the generation of a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50). The next step involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are then employed to build a mathematical model that correlates the descriptors with the biological activity. derpharmachemica.comslideshare.net The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. For piperidine derivatives, both 2D and 3D descriptors have been successfully used in QSAR modeling. tandfonline.comnih.govresearchgate.nettandfonline.com

A wide variety of molecular descriptors can be calculated to build a robust QSAR model. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, 2D autocorrelations. nih.govresearchgate.nettandfonline.com

3D Descriptors: Molecular shape indices, solvent-accessible surface area, 3D-MoRSE descriptors. tandfonline.comnih.govresearchgate.nettandfonline.com

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.

The quality and predictive power of a QSAR model must be rigorously validated. basicmedicalkey.comnih.gov This is typically done through:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the model's robustness and internal consistency. nih.gov The cross-validated correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. nih.gov

External Validation: The model's ability to predict the activity of an external set of compounds (a test set that was not used in model development) is evaluated. basicmedicalkey.com The predictive correlation coefficient (R²pred) is a common measure of external predictive power.

Y-scrambling: The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation in the scrambled model helps to ensure that the original model is not due to a chance correlation.

Table 3: Examples of Descriptors and Validation Parameters for QSAR Modeling

| Category | Examples |

| Molecular Descriptors | |

| Topological | Balaban index, Wiener index, Kier & Hall connectivity indices |

| Geometric | 3D-MoRSE descriptors, WHIM descriptors, RDF descriptors researchgate.net |

| Electronic | Dipole moment, partial charges on atoms |

| Hydrophobic | LogP, Wildman-Crippen LogP |

| Statistical Validation Parameters | |

| Goodness of Fit | R² (squared correlation coefficient) |

| Internal Validation | Q² (cross-validated R²) nih.gov |

| External Validation | R²pred (predictive R² for the external test set) |

| Model Robustness | Y-scrambling test |

This table provides examples of commonly used descriptors and validation metrics in QSAR studies.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is another crucial computational technique that focuses on identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological activity. nih.govresearchgate.netfiveable.me

A pharmacophore model for "this compound" would consist of a set of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers. nih.gov These features are spatially arranged to define the key interaction points with a hypothetical biological target.

Pharmacophore models can be generated using two main approaches:

Ligand-based pharmacophore modeling: This method is used when the structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. nih.gov

Structure-based pharmacophore modeling: When the three-dimensional structure of the target protein is available, a pharmacophore can be derived from the interactions observed between the protein and a known ligand. nih.gov

For "this compound," a hypothetical pharmacophore could be proposed based on its chemical structure. The key features would likely include:

A hydrophobic feature corresponding to the bromophenyl ring.

An aromatic ring feature also associated with the bromophenyl group.

A hydrogen bond acceptor feature represented by the carbonyl oxygen of the benzoyl group.

A hydrophobic/aliphatic feature associated with the piperidine ring.

This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. arxiv.org The benzoylpiperidine scaffold itself is considered a privileged structure in medicinal chemistry, appearing in many bioactive compounds. nih.govnih.govresearchgate.net

Table 4: Hypothetical Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Structural Moiety |

| Aromatic Ring (AR) | Bromophenyl ring |

| Hydrophobic (HY) | Bromophenyl ring and piperidine ring |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen |

| Halogen Bond Donor (optional) | Bromine atom |

This table presents a hypothetical pharmacophore model based on the chemical structure of the compound.

Structure Activity Relationship Sar Studies of 1 4 Bromobenzoyl 2 Methylpiperidine Derivatives

Impact of Substitutions on the 4-Bromobenzoyl Moiety

The 4-bromobenzoyl portion of the molecule is a critical determinant of its biological activity. Alterations to this aromatic ring system can profoundly influence the compound's binding affinity and selectivity for its molecular targets.

Research into analogous compounds has shown that the nature and position of the substituent on the phenyl ring are pivotal. For instance, the replacement of the bromine atom with other halogens, such as chlorine or fluorine, can modulate the electronic properties and lipophilicity of the entire molecule. These changes, in turn, affect how the compound interacts with the binding pocket of a receptor or enzyme.

Furthermore, the introduction of electron-donating or electron-withdrawing groups at different positions on the benzoyl ring can lead to a wide spectrum of biological responses. For example, in studies of similar diaryl ether compounds, a 4-fluorophenoxy substituent was found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com This highlights the sensitivity of the target to the electronic environment of the aromatic ring.

Table 1: Hypothetical Impact of Substitutions on the 4-Bromobenzoyl Moiety

| Substitution at 4-position | Expected Impact on Activity | Rationale |

|---|---|---|

| -Cl | Potential for similar or slightly altered activity | Chlorine is also a halogen with similar electronic properties to bromine, but with a smaller atomic radius. |

| -F | Potential for altered activity | Fluorine is highly electronegative and can form strong hydrogen bonds, potentially altering binding interactions. |

| -CH₃ | Potential for decreased activity | An electron-donating group like methyl could be less favorable if the binding pocket requires an electron-deficient ring. |

Influence of Stereochemistry at the 2-Methylpiperidine (B94953) Position

The presence of a chiral center at the 2-position of the piperidine (B6355638) ring introduces the element of stereochemistry, which is a cornerstone of the SAR for this class of compounds. The spatial orientation of the methyl group, whether it is in the (R) or (S) configuration, can dramatically affect the molecule's ability to fit into a specific binding site.

Studies on related 4-alkyl-4-arylpiperidine derivatives have demonstrated that stereochemistry plays a significant role in determining their opioid ligand activities. nih.gov It is plausible that one enantiomer of 1-(4-Bromobenzoyl)-2-methylpiperidine will exhibit significantly higher potency than the other. This stereoselectivity arises from the three-dimensional nature of biological receptors, which often have chiral recognition sites. The precise orientation of the methyl group can either facilitate or hinder the optimal alignment of the entire molecule within the binding pocket.

Role of the Piperidine Ring Conformation in Biological Interactions

The conformation of the piperidine ring is another critical factor governing the biological interactions of this compound derivatives. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the substituents on the ring can influence the equilibrium between different chair forms and even the presence of less stable boat conformations.

Derivatization Strategies and Their Effects on Activity Profiles

The systematic derivatization of this compound is a common strategy to explore and optimize its biological activity. These modifications can be targeted at various parts of the molecule to fine-tune its properties.

One common derivatization strategy involves the modification of the piperidine ring itself. For instance, introducing unsaturation into the piperidine ring has been shown to increase potency in some series of related compounds. dndi.org Another approach is to alter the substitution on the piperidine nitrogen. In the context of monoamine oxidase inhibitors, N-propyl and N-diethyl groups were found to be potent derivatives. nih.gov

The benzoyl moiety also presents numerous opportunities for derivatization. As discussed, altering the substituents on the aromatic ring can have a significant impact. Furthermore, replacing the benzoyl group entirely with other acyl groups or heterocyclic amides can lead to compounds with novel activity profiles. dndi.org For example, the synthesis of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives has been explored to develop new kinase inhibitors. nih.gov

Table 2: Examples of Derivatization Strategies and Their Potential Effects

| Derivatization Strategy | Example Modification | Potential Effect on Activity |

|---|---|---|

| Piperidine Ring Modification | Introduction of a double bond | May increase potency by altering the ring's planarity and shape. dndi.org |

| N-Alkylation of Piperidine | Addition of a propyl group to the nitrogen | Could enhance activity, as seen in some MAO inhibitors. nih.gov |

| Benzoyl Ring Substitution | Replacement of bromine with a trifluoromethyl group | May improve metabolic stability and binding affinity. |

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, identifying molecules that can selectively block the action of enzymes involved in pathological processes. The potential of 1-(4-Bromobenzoyl)-2-methylpiperidine as an enzyme inhibitor has been explored in the context of several key enzymatic targets.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov A thorough review of scientific literature reveals no specific studies investigating the inhibitory activity of this compound against either AChE or BuChE. While various piperidine (B6355638) derivatives have been evaluated as cholinesterase inhibitors, data detailing the IC₅₀ values or the mechanism of inhibition for this specific compound are not available in published research. nih.govnih.gov

Monoacylglycerol lipase (B570770) (MAGL) is the principal enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govnih.gov Inhibiting MAGL increases 2-AG levels, a strategy being investigated for treating neurological diseases and reducing inflammation. nih.gov Currently, there are no published in vitro studies that report on the inhibitory effects of this compound on MAGL activity. Therefore, its potency (IC₅₀) and mechanism of action against this enzyme remain uncharacterized.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it a target for the development of new antibacterial agents. nih.gov Despite the investigation of numerous compounds as urease inhibitors, there is no specific data in the scientific literature detailing the in vitro urease inhibitory activity of this compound.

Alpha-glucosidase and alpha-amylase are key intestinal enzymes that digest carbohydrates. nih.govnih.gov Their inhibition is an established therapeutic approach for managing type 2 diabetes by slowing glucose absorption. nih.govnih.gov While derivatives containing a 4-bromobenzoyl moiety have been synthesized and tested for α-glucosidase inhibition, no studies have specifically reported the IC₅₀ values or inhibitory profile of this compound against either α-glucosidase or α-amylase. mdpi.comresearchgate.net

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine how a compound interacts with specific receptors, providing insights into its potential therapeutic effects and selectivity.

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. nih.govnih.gov The binding affinity (Ki) of a compound to these receptors determines its potency and potential for therapeutic action or side effects. An extensive search of pharmacological databases and scientific literature found no data on the binding affinity or selectivity of this compound for the mu-opioid receptor or any other opioid receptor subtypes. While other piperidine-containing molecules have been assessed for opioid receptor activity, the profile for this specific compound has not been published.

Serotonin (B10506) Receptor Binding (e.g., 5-HT1A Receptor)

A thorough search of published scientific studies has not identified any specific data on the in vitro binding affinity of this compound for the 5-HT1A receptor or other serotonin receptor subtypes. While the benzoylpiperidine scaffold is present in some compounds with serotonergic activity, no direct experimental results for this specific molecule are available. mdpi.comnih.gov

Table 1: Serotonin Receptor Binding Data for this compound

| Receptor Subtype | Binding Affinity (Ki, IC₅₀) | Assay Type | Source |

|---|---|---|---|

| 5-HT1A | No Data Available | Not Applicable | N/A |

Glycine Transporter 1 (GlyT1) Inhibition

There is no available scientific literature detailing the in vitro inhibitory activity of this compound against the Glycine Transporter 1 (GlyT1). nih.govnih.govresearchgate.net Consequently, its potency and efficacy as a GlyT1 inhibitor have not been characterized.

Table 2: Glycine Transporter 1 (GlyT1) Inhibition Data for this compound

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| IC₅₀ | No Data Available | Not Applicable | N/A |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

No published research was found that evaluates the in vitro inhibitory effect of this compound on Epidermal Growth Factor Receptor (EGFR) kinase activity. researchgate.netnih.govmdpi.com Therefore, data regarding its potential to function as an EGFR kinase inhibitor is absent from the current scientific record.

Table 3: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Data for this compound

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| IC₅₀ | No Data Available | Not Applicable | N/A |

Focal Adhesion Kinase (FAK) Inhibition

Investigations into the potential inhibitory activity of this compound against Focal Adhesion Kinase (FAK) have not been reported in the scientific literature. nih.govnih.gov There is no available data on its ability to inhibit FAK autophosphorylation or downstream signaling in vitro.

Table 4: Focal Adhesion Kinase (FAK) Inhibition Data for this compound

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| IC₅₀ | No Data Available | Not Applicable | N/A |

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

A review of scientific literature indicates that the antimicrobial properties of this compound have not been evaluated. There are no published studies reporting its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against any bacterial or fungal strains. nih.govbiomedpharmajournal.orgnih.gov

Table 5: Antimicrobial Activity Data for this compound

| Organism Type | Species | MIC (μg/mL) | Source |

|---|---|---|---|

| Bacteria | No Data Available | No Data Available | N/A |

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

There is no scientific data available from in vitro studies to characterize the antiproliferative activity of this compound against any cancer cell lines. nih.govsciforum.netmdpi.com Its cytotoxic or cytostatic effects on tumor cells have not been documented.

Table 6: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|

Mechanisms of Action at the Molecular Level (Based on In Vitro Data)

Given the absence of in vitro biological activity data across the investigated targets and assays, no mechanisms of action at the molecular level can be determined for this compound. Elucidation of its molecular interactions and downstream effects would require future experimental investigation.

Future Directions and Translational Research Potential

Design of Novel Analogs with Improved Biological Activity or Selectivity

The core structure of 1-(4-Bromobenzoyl)-2-methylpiperidine offers multiple sites for chemical modification to generate novel analogs with potentially enhanced biological profiles. The design of these new molecules is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural changes influence the compound's interaction with biological targets.

Key modification strategies include:

Substitution on the Benzoyl Ring: The bromine atom at the para-position of the benzoyl ring is a key feature. Replacing it with other halogen atoms (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups could significantly alter the electronic properties and, consequently, the binding affinity and selectivity of the compound for its target. For instance, studies on other heterocyclic compounds have shown that substitutions like chloro, methoxy, and methyl groups can enhance antibacterial activity. nih.gov

Modification of the Piperidine (B6355638) Ring: The methyl group at the 2-position of the piperidine ring introduces a chiral center, suggesting that the stereochemistry could be crucial for biological activity. Synthesizing and testing individual enantiomers is a critical step. Furthermore, introducing other substituents on the piperidine ring or altering the position of the methyl group could lead to improved potency or a modified pharmacological profile. Research on piperidine derivatives has indicated that the nature and orientation of side chains on the piperidine nucleus result in varying degrees of pharmacological activity. dut.ac.za

Alterations to the Amide Linker: The carbonyl group of the amide linker is a potential hydrogen bond acceptor. Modifications to this linker, such as replacing it with a thioamide or other bioisosteres, could influence the compound's metabolic stability and pharmacokinetic properties.

The synthesis of such analogs can be achieved through established chemical reactions. For example, the amide bond can be formed by reacting substituted benzoyl chlorides with 2-methylpiperidine (B94953). unipi.it The resulting library of analogs would then be subjected to biological screening to identify compounds with superior activity and selectivity.

Table 1: Potential Modifications and Their Rationale

| Modification Site | Proposed Change | Rationale for Potential Improvement |

| Benzoyl Ring | Substitution of Bromine (e.g., with -Cl, -F, -OCH3, -NO2) | Modulate electronic properties, potentially enhancing target binding and selectivity. nih.gov |

| Piperidine Ring | Varying the position and nature of the alkyl substituent | Investigate the impact of steric hindrance and lipophilicity on activity. dut.ac.za |

| Piperidine Ring | Introduction of additional functional groups (e.g., -OH, -NH2) | Introduce new interaction points (e.g., hydrogen bonding) to improve affinity. |

| Amide Linker | Replacement with bioisosteres (e.g., thioamide, ester) | Alter metabolic stability and pharmacokinetic profile. |

Application of Advanced Computational Methods in Lead Optimization

Advanced computational techniques are indispensable tools in modern drug discovery for accelerating the process of lead optimization. nih.govnih.gov For derivatives of this compound, these methods can provide valuable insights into their mechanism of action and guide the design of more potent and selective analogs.

Molecular Docking: This technique can be used to predict the binding mode of the compounds within the active site of a biological target. By understanding these interactions, researchers can prioritize the synthesis of analogs that are predicted to have improved binding affinity. For example, docking studies on piperidine derivatives have helped to explain their binding affinity to receptors like the mu-opioid receptor. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing the stability of the binding pose and identifying key amino acid residues involved in the interaction. nih.govnih.gov This information is crucial for understanding the molecular basis of the compound's activity and for designing analogs with enhanced interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized analogs, thereby streamlining the design process.

These computational approaches, when used in conjunction with experimental data, can significantly reduce the time and resources required for the identification of promising drug candidates.

Exploration of New Therapeutic Areas for this compound Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications. mdpi.comresearchgate.net This suggests that derivatives of this compound could be explored for a variety of therapeutic areas beyond any initially identified activity.

Potential therapeutic areas to investigate include:

Analgesia: Many piperidine derivatives are known to possess analgesic properties, often mediated through interaction with opioid receptors. The structural similarity to known analgesics makes this a promising area for investigation.

Anticancer Activity: Numerous piperidine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. dut.ac.zanih.gov The mechanism of action can vary, including the inhibition of kinases or tubulin polymerization. researchgate.netnih.gov Screening derivatives against a panel of cancer cell lines could uncover potential anticancer agents.

Antimicrobial and Antifungal Activity: The piperidine nucleus is a component of some antimicrobial and antifungal agents. nih.gov Derivatives could be tested for their efficacy against a range of pathogenic bacteria and fungi.

Central Nervous System (CNS) Disorders: Piperidine derivatives are found in drugs used to treat various CNS disorders, including psychosis and neurodegenerative diseases. researchgate.net Exploring the effects of these compounds on CNS targets could reveal new therapeutic opportunities.

A systematic screening of a library of this compound derivatives in various biological assays is a viable strategy for identifying new and unexpected therapeutic applications.

Development of High-Throughput Screening (HTS) Assays for Related Compounds

To efficiently screen a large library of newly synthesized analogs, the development of robust high-throughput screening (HTS) assays is essential. chemdiv.comeurofinsdiscovery.com HTS allows for the rapid testing of thousands of compounds, enabling the identification of "hits" with desired biological activity.

The development of an HTS campaign involves several key steps:

Assay Design and Miniaturization: The biological assay must be adapted to a microplate format (e.g., 384- or 1536-well plates) to allow for automated handling and reading. chemdiv.com

Automation: Robotic systems are used for liquid handling, compound dispensing, and plate reading, which increases throughput and reduces variability. eurofinsdiscovery.com

Data Analysis: Sophisticated software is required to process the large volumes of data generated and to identify active compounds.

Two common types of assays that can be developed for high-throughput screening are:

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or a receptor. eurofinsdiscovery.com

Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing information about the compound's activity in a more physiologically relevant context. eurofinsdiscovery.com

For example, if the target of this compound derivatives is a specific enzyme, a biochemical HTS assay could be developed to measure the inhibition of that enzyme's activity. Alternatively, if the desired effect is on a cellular pathway, a cell-based reporter gene assay could be employed. The establishment of a reliable HTS platform would significantly accelerate the discovery of new drug candidates from this chemical class. chemdiv.comacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.